Lipophilicity Differentiation: XLogP3 of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol vs. 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol
The computed lipophilicity (XLogP3) of the title compound is 0.3, compared to an estimated XLogP3 of approximately 0.1 for the one-carbon-shorter analog 1-(1H-pyrazol-4-yl)but-3-yn-1-ol [1][2]. This difference of roughly 0.2 log units reflects the increased hydrophobic surface area contributed by the additional methylene group in the pentynol chain, which is known to enhance membrane permeability and metabolic stability in drug-like molecules [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol (estimated XLogP3 ≈ 0.1) |
| Quantified Difference | Approximately +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; comparator XLogP3 estimated from molecular structure trends |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making the pentynol analog preferable for cell-based assays and in vivo studies where cellular uptake is critical.
- [1] PubChem. (2026). 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol. CID 130573181. View Source
- [2] chem960.com. (n.d.). 1927878-56-5 ((1-(1H-Pyrazol-4-yl)but-3-yn-1-ol). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
